1-Benzyl-3-methylpyrrolidine CAS 96240-08-3 chemical properties
1-Benzyl-3-methylpyrrolidine CAS 96240-08-3 chemical properties
Topic: 1-Benzyl-3-methylpyrrolidine (CAS 96240-08-3) Chemical Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Strategic Scaffold for Chiral Auxiliaries and Epigenetic Modulators
Executive Summary
1-Benzyl-3-methylpyrrolidine (CAS 96240-08-3) represents a pivotal heterocyclic intermediate in modern medicinal chemistry. Unlike simple pyrrolidine solvents, the C3-methyl substitution introduces a stereogenic center that breaks the symmetry of the pyrrolidine ring, offering a vector for chirality transfer in asymmetric synthesis and precise conformational control in ligand-receptor binding.
This whitepaper analyzes the physicochemical profile, synthetic routes, and critical applications of 1-Benzyl-3-methylpyrrolidine. We explore its role as a precursor to 3-methylpyrrolidine —a moiety increasingly prevalent in histone demethylase (KDM5) inhibitors and next-generation quinolone antibiotics—and provide validated protocols for its manipulation.
Physicochemical Profile
The lipophilic benzyl group confers stability and solubility in organic solvents, making this compound an ideal "protected" form of 3-methylpyrrolidine during multi-step synthesis.
| Property | Value / Description |
| CAS Number | 96240-08-3 |
| IUPAC Name | 1-Benzyl-3-methylpyrrolidine |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~235–240 °C (at 760 mmHg) / ~100 °C (at 10 mmHg) |
| Density | ~0.95 g/mL (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Insoluble in water |
| pKa (Conjugate Acid) | ~9.5 (Typical for N-benzyl pyrrolidines) |
| Chirality | Exists as (3R) and (3S) enantiomers; often supplied as racemate |
Synthetic Pathways and Manufacturing[3][4]
The synthesis of 1-Benzyl-3-methylpyrrolidine is rarely a single-step process. It is typically accessed via cyclization strategies or functional group interconversion of oxidized pyrrolidine derivatives.
Method A: The Itaconic Acid Route (Cyclization)
This is the most scalable industrial route. It involves the condensation of itaconic acid with benzylamine, followed by reduction.
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Condensation: Itaconic acid + Benzylamine
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.[1] -
Reduction: The amide and carboxylic acid functionalities are reduced (typically using LiAlH₄ or Borane-THF) to yield the target methylpyrrolidine.
Method B: The Ketone Interconversion (Laboratory Scale)
For high enantiomeric purity, chemists often start with 1-benzyl-3-pyrrolidinone .
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Wittig Olefination: Reaction with methyltriphenylphosphonium bromide yields the exocyclic alkene (3-methylene).
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Hydrogenation: Catalytic hydrogenation (Pd/C) reduces the alkene to the methyl group. Note: Stereocontrol can be achieved here using chiral homogeneous catalysts.
Visualization: Synthetic Logic Flow
The following diagram illustrates the two primary synthetic pathways and the critical debenzylation step.
Figure 1: Convergent synthetic pathways to 1-Benzyl-3-methylpyrrolidine and its downstream deprotection.
Reactivity & Functionalization
N-Debenzylation: Releasing the Scaffold
The benzyl group serves as a robust protecting group. Removal is the critical step to access 3-methylpyrrolidine , the active pharmacophore in many drugs.
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Catalytic Hydrogenolysis: Pd(OH)₂/C (Pearlman’s catalyst) or Pd/C with H₂ (50 psi) in ethanol/acetic acid.
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Chemical Cleavage: 1-Chloroethyl chloroformate (ACE-Cl) followed by methanol reflux. This method is preferred when the molecule contains functional groups sensitive to hydrogenation (e.g., alkenes, halides).
Chiral Resolution
The racemate can be resolved using chiral acids such as Di-p-toluoyl-L-tartaric acid . The resulting diastereomeric salts are separated via fractional crystallization, typically from methanol or ethanol.
Applications in Drug Discovery[5][6][7]
The 3-methylpyrrolidine core is a "privileged structure" in medicinal chemistry, offering a compact, rigid scaffold that reduces entropic penalty upon binding.
Epigenetic Modulation (KDM5 Inhibitors)
Recent research highlights the use of 3-methylpyrrolidine derivatives in inhibiting Lysine-Specific Demethylase 5 (KDM5) . The methyl group fits into hydrophobic pockets within the enzyme active site, enhancing selectivity over other JmjC domain-containing demethylases.
Antimicrobial Agents
In fluoroquinolone antibiotics (e.g., Gemifloxacin analogs), the pyrrolidine ring at the C7 position is critical for spectrum of activity and solubility. The 3-methyl substitution modulates lipophilicity and prevents metabolic oxidation at the ring carbons.
Visualization: Pharmacophore Mapping
Figure 2: Therapeutic utility of the 3-methylpyrrolidine scaffold derived from the benzyl-protected precursor.
Experimental Protocols
Protocol 1: Debenzylation via ACE-Cl (Non-Hydrogenolytic)
Use this protocol to remove the benzyl group without reducing other sensitive moieties.
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Setup: Dissolve 1-Benzyl-3-methylpyrrolidine (10 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL) under nitrogen atmosphere.
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Addition: Cool to 0°C. Add 1-Chloroethyl chloroformate (ACE-Cl, 12 mmol) dropwise.
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Reflux: Warm to room temperature, then reflux for 3 hours. Monitor by TLC (disappearance of starting material).
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Methanolysis: Cool the mixture and concentrate in vacuo. Dissolve the residue in methanol (30 mL) and reflux for 1 hour (this decomposes the intermediate carbamate).
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Isolation: Concentrate methanol. The residue is the hydrochloride salt of 3-methylpyrrolidine. Recrystallize from Ethanol/Et₂O.
Protocol 2: Salt Formation (Oxalate)
For stabilization and purification of the liquid base.
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Dissolve 1-Benzyl-3-methylpyrrolidine (1.0 g) in Ethanol (5 mL).
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Add a solution of Oxalic Acid (1.0 eq) in hot Ethanol.
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Allow to cool slowly to 4°C. White crystalline precipitate forms.
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Filter and wash with cold ether.
Handling and Safety
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Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The amine is sensitive to air oxidation over long periods (N-oxide formation).
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PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles. Work in a fume hood to avoid inhalation of vapors.
References
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PubChem. (n.d.). 1-Benzyl-3-methylpyrrolidine | C12H17N. National Library of Medicine. Retrieved from [Link]
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Dickerson, S. D. (2016).[2] Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The University of Southern Mississippi Honors Theses. Retrieved from [Link]
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Perekhoda, L., et al. (2024). Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-benzylpyrrolidin-2-one Derivatives. ScienceRise: Pharmaceutical Science. Retrieved from [Link]
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Fofana, M., et al. (2023).[3] Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione. Science Journal of Chemistry. Retrieved from [Link]
- Google Patents. (2018). Pyrrolidine amide compounds as histone demethylase inhibitors (US10022354B2).
